Ethyl 2-bromo-5-(bromomethyl)benzoate
Description
Properties
IUPAC Name |
ethyl 2-bromo-5-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJHZSGMIWVXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743814 | |
| Record name | Ethyl 2-bromo-5-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261483-52-6 | |
| Record name | Ethyl 2-bromo-5-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis and Functional Groups of Ethyl 2-bromo-5-(bromomethyl)benzoate
Executive Summary
Ethyl 2-bromo-5-(bromomethyl)benzoate (CAS 1261483-52-6 ) is a high-value trifunctional scaffold used primarily in the synthesis of complex heterocycles and kinase inhibitors.[1] Its utility stems from its unique "electrophilic duality": it possesses two distinct bromide sites—an aryl bromide and a benzylic bromide—that exhibit orthogonal reactivity profiles. This guide provides a technical deep-dive into its structural properties, chemo-selective manipulation, and safe handling protocols.
Part 1: Structural Deconstruction & Electronic Profiling
The Functional Trio
The molecule is defined by three reactive centers arranged around a central benzene core. Understanding the electronic interplay between these groups is critical for designing successful synthetic campaigns.
| Functional Group | Position | Electronic Character | Primary Reactivity Mode |
| Ethyl Ester | C-1 | Electron-withdrawing (EWG) | Nucleophilic Acyl Substitution, Hydrolysis |
| Aryl Bromide | C-2 | Weakly deactivating, Steric bulk | Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald) |
| Benzylic Bromide | C-5 | Activated electrophile |
Steric & Electronic Interactions
-
The Ortho-Effect (C1 vs C2): The bulky bromine atom at C2 forces the ethyl ester at C1 out of planarity with the aromatic ring. This steric twist reduces conjugation, making the ester slightly more reactive to hydrolysis than a standard benzoate, but also shielding the C2-bromide from bulky palladium catalysts during coupling reactions.
-
The Activation Vector (C5): The ester (para to C4, meta to C5) exerts an inductive withdrawing effect. However, the benzylic position at C5 is primarily activated by the aromatic ring itself. The presence of the C2-bromide (para to C5) has a minimal resonance effect on the benzylic position but increases the overall lipophilicity of the molecule.
Part 2: Chemo-Selective Reactivity Guide
The central challenge in working with this molecule is the Order of Operations . Both bromide positions are electrophilic, but they react via different mechanisms and rates.
The Reactivity Hierarchy
-
Benzylic Bromide (C5):
. Susceptible to rapid attack by amines, thiols, and azides at room temperature. -
Ethyl Ester (C1):
. Requires heating or strong acid/base catalysis for hydrolysis or transesterification. -
Aryl Bromide (C2):
. Inert to standard nucleophiles; requires transition metal catalysis ( , ) to react.
Strategic Pathways
To avoid polymerization or "scrambling" of functional groups, researchers must choose the correct synthetic pathway.
Figure 1: Strategic decision tree for functionalizing the scaffold. Pathway A is the standard industry approach.
Part 3: Experimental Protocols
Synthesis of the Scaffold
Note: If not purchased commercially, the molecule is synthesized from Ethyl 2-bromo-5-methylbenzoate.
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative). -
Mechanism: Wohl-Ziegler Radical Bromination.[2]
-
Critical Control Point: The reaction must be stopped before di-bromination occurs at the benzylic position. Monitor via
-NMR (disappearance of methyl singlet at 2.4 ppm, appearance of singlet at 4.4 ppm).
Protocol: Selective Benzylic Substitution (Amination)
This protocol selectively functionalizes the C5 position while leaving the C2-Aryl bromide and C1-Ester intact.
Reagents:
-
Substrate: Ethyl 2-bromo-5-(bromomethyl)benzoate (1.0 eq)
-
Nucleophile: Morpholine or Primary Amine (1.1 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the substrate in 10 mL of anhydrous ACN.
-
Addition: Add powdered
followed by the amine dropwise at . -
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Why? Low temperature prevents side reactions at the ester.
-
-
Quench: Dilute with EtOAc, wash with water (
) to remove DMF/Salts. -
Purification: The product is often pure enough for the next step. If not, flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
TLC: The starting material (non-polar) should disappear; a new, more polar spot (amine) appears.
-
NMR: The
peak ( ppm) shifts upfield to ppm ( ).
Part 4: Safety & Stability (Lachrymator Warning)
This molecule is a Benzylic Bromide , a class of compounds historically used as tear gas.
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate inside the hood before removal. This neutralizes active alkylating agents.
-
Storage: Store at
under inert gas ( or ). Benzylic bromides degrade upon exposure to moisture (hydrolysis to benzyl alcohol) and light (discoloration).
Part 5: Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1261483-52-6 | [1] |
| Molecular Formula | [1] | |
| Molecular Weight | 321.99 g/mol | [1] |
| Predicted LogP | ~3.6 | [Inferred] |
| H-Bond Donors | 0 | [Structure] |
| H-Bond Acceptors | 2 | [Structure] |
References
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Retrieved from [Link]
Sources
Technical Guide: Storage, Stability, and Handling of Ethyl 2-bromo-5-(bromomethyl)benzoate
This technical guide details the stability profile, storage protocols, and shelf-life assessment for Ethyl 2-bromo-5-(bromomethyl)benzoate (CAS: 7115-91-5). It is designed for medicinal chemists and process engineers utilizing this compound as a benzylic alkylating agent in drug discovery workflows.
Executive Summary
Ethyl 2-bromo-5-(bromomethyl)benzoate is a highly reactive benzyl bromide derivative. Its utility in organic synthesis—specifically for introducing the 2-bromo-5-(ethoxycarbonyl)benzyl motif—is counterbalanced by its inherent instability. The compound is a lachrymator and is highly susceptible to moisture-induced hydrolysis and photolytic degradation .
Core Storage Directive:
-
Temperature: Refrigerate (2°C to 8°C).
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory.
-
Light: Protect from light (Amber glassware).
-
Moisture: Desiccated environment; strictly anhydrous handling.
Physicochemical Profile
Understanding the physical state is the first step in proper handling. While often supplied as a liquid, high-purity fractions may crystallize near freezing temperatures.
| Property | Data |
| CAS Number | 7115-91-5 |
| IUPAC Name | Ethyl 2-bromo-5-(bromomethyl)benzoate |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Physical State | Liquid (may solidify at <4°C) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with Water |
| Reactivity Class | Benzyl Halide / Aryl Bromide / Ester |
Degradation Mechanisms & Stability Logic
The shelf life of this compound is dictated by two primary degradation pathways. Understanding these allows for the design of a self-validating storage protocol.
Primary Failure Mode: Benzylic Hydrolysis
The carbon-bromine bond at the 5-position (benzylic) is significantly more labile than the aryl bromide at the 2-position. Exposure to atmospheric moisture leads to nucleophilic attack by water, displacing the bromide to form the benzyl alcohol derivative and generating Hydrogen Bromide (HBr).
-
Criticality: High. HBr is autocatalytic; it protonates the ester carbonyl, accelerating Mechanism 2.
Secondary Failure Mode: Ester Hydrolysis
While the ethyl ester is generally stable, the generation of anhydrous HBr from the primary failure mode creates an acidic microenvironment that promotes hydrolysis of the ester to the carboxylic acid.
Pathway Visualization
The following diagram illustrates the degradation cascade triggered by moisture ingress.
Figure 1: Moisture-induced degradation pathways. The formation of HBr accelerates further decomposition.
Storage Protocols
To maintain purity >97% over a 12-month period, the following "Self-Validating" storage system is required.
A. Containment System
-
Primary Vessel: Borosilicate amber glass vial with a Teflon (PTFE)-lined screw cap. The amber glass blocks UV light (preventing radical debromination), and PTFE prevents leaching of plasticizers by the organic halide.
-
Secondary Containment: Sealed desiccator or a secondary jar containing activated molecular sieves or Drierite™.
-
Headspace: The vial headspace must be purged with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and provides a better blanket over the liquid surface.
B. Environmental Conditions
| Parameter | Specification | Reason |
| Temperature | 2°C – 8°C | Slows kinetic rate of hydrolysis and potential polymerization. |
| Light | Darkness | Prevents photolytic cleavage of the C-Br bond. |
| Humidity | <10% RH | Prevents moisture ingress; critical for benzyl halides. |
Shelf Life & Quality Control (QC)
Estimated Shelf Life: 12 months (under strict adherence to the protocol above). Re-test Interval: Every 6 months.
QC Workflow: The "Acid Test"
Since the primary degradation product releases HBr, acidity is the first indicator of failure.
-
Visual Inspection:
-
Pass: Clear, colorless to pale yellow liquid.
-
Fail: Dark orange/brown color (indicates free Br₂ or extensive polymerization) or presence of white precipitate (benzoic acid derivative).
-
-
Fume Check (Qualitative):
-
Open the vial carefully in a fume hood. Visible "smoking" (white fumes) indicates high levels of HBr hydrolysis. Discard immediately.
-
-
Analytical Verification (H-NMR):
-
Solvent: CDCl₃ (Neutralized with basic alumina to prevent acid-catalyzed degradation during the run).
-
Diagnostic Signal: Monitor the benzylic protons (-CH2-Br).
-
Target (SM): Singlet ~4.4–4.5 ppm.
-
Impurity (Alcohol): Singlet ~4.7 ppm (shifted downfield).
-
-
Acceptance Criteria: Integration of Alcohol impurity < 2%.
-
Handling & Safety (Lachrymator Warning)
This compound is a Lachrymator and a Corrosive . It causes severe eye irritation and tearing even at low vapor concentrations.
-
Engineering Controls: Handle ONLY inside a functioning chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Spill Management: Do not wipe with water. Absorb with vermiculite or sand.[1] Neutralize the area with a dilute solution of sodium bicarbonate or aqueous ammonia to quench the benzyl bromide moiety before disposal.
References
-
Sigma-Aldrich . Ethyl 2-(bromomethyl)benzoate Product Page & Safety Data. Retrieved from
-
National Institutes of Health (NIH) PubChem . Ethyl 2-(bromomethyl)benzoate Compound Summary. Retrieved from [2]
-
Ambeed . Safety Data Sheet: Ethyl 2-(bromomethyl)benzoate. Retrieved from
-
Common Organic Chemistry . Benzyl Bromide Reagent Profile and Stability. Retrieved from
Sources
Methodological & Application
Synthesis protocols using Ethyl 2-bromo-5-(bromomethyl)benzoate as an intermediate
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, handling, and orthogonal functionalization of Ethyl 2-bromo-5-(bromomethyl)benzoate (CAS 1261483-52-6) , a versatile trifunctional scaffold.[1]
Protocol: Synthesis and Divergent Functionalization of Ethyl 2-bromo-5-(bromomethyl)benzoate
Introduction & Strategic Value
Ethyl 2-bromo-5-(bromomethyl)benzoate represents a high-value "trifunctional" intermediate in medicinal chemistry. Its structural uniqueness lies in the presence of three chemically distinct reactive sites, allowing for orthogonal functionalization —the ability to modify one site selectively without affecting the others.[1][2]
-
Site A (C5-Benzylic Bromide): Highly reactive electrophile (
). Reacts at room temperature with amines, thiols, and alkoxides.[1][2] -
Site B (C2-Aryl Bromide): Sterically hindered but reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Requires elevated temperatures and specific ligands.[2]
-
Site C (C1-Ethyl Ester): Latent electrophile.[2] Stable to standard alkylation and coupling conditions; can be hydrolyzed to the acid or converted to amides/hydrazides in the final stage.[1][2]
Primary Applications:
-
Synthesis of 7-substituted phthalazinones (PARP inhibitor scaffolds).[2]
-
Construction of biaryl ether/amine linkers for PROTACs.
-
Fragment-based drug discovery (FBDD) requiring specific vector orientation.
Synthesis of the Intermediate
Objective: Prepare high-purity Ethyl 2-bromo-5-(bromomethyl)benzoate from Ethyl 2-bromo-5-methylbenzoate via radical bromination.
Reaction Overview:
Materials
| Reagent | Equiv. | Role |
| Ethyl 2-bromo-5-methylbenzoate | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |
| AIBN (Azobisisobutyronitrile) | 0.05 | Radical Initiator |
| Trifluorotoluene (or CCl4) | 10 V | Solvent (Green alternative to CCl4) |
Step-by-Step Protocol
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Ethyl 2-bromo-5-methylbenzoate (10.0 g, 41.1 mmol) in Trifluorotoluene (100 mL).
-
Expert Note: Trifluorotoluene is preferred over CCl4 due to higher boiling point (
vs ) and lower toxicity, often resulting in faster kinetics.[1]
-
-
Addition: Add NBS (7.68 g, 43.1 mmol) and AIBN (337 mg, 2.05 mmol) to the stirring solution.
-
Reaction: Heat the mixture to reflux (
bath temp) under nitrogen. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2][3] -
Workup: Cool the reaction mixture to
to precipitate succinimide. Filter the solids and wash the cake with cold solvent.[1][2] -
Purification: Concentrate the filtrate under reduced pressure. The residue is typically a yellow oil that crystallizes upon standing.[1][2]
Application Module A: Selective Benzylic Substitution ( )
Objective: Functionalize the C5 position with a secondary amine (e.g., Morpholine) without affecting the aryl bromide or ester.[1][2]
Protocol
-
Dissolution: Dissolve Ethyl 2-bromo-5-(bromomethyl)benzoate (1.0 eq) in anhydrous Acetonitrile (0.2 M).
-
Base Addition: Add DIPEA (1.5 eq) and the Secondary Amine (1.1 eq).[2]
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[2][3] -
Outcome: Product is Ethyl 2-bromo-5-((amino)methyl)benzoate .
Application Module B: Suzuki-Miyaura Cross-Coupling
Objective: Install a biaryl system at the sterically crowded C2 position. This step can be performed before or after Module A, but performing it after avoids potential interference of the benzylic bromide with Pd catalysts.[1][2]
Protocol
-
Reagents: Combine the C2-Bromo substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(3.0 eq) in a reaction vial. -
Catalyst System: Add
(5 mol%).[2]-
Alternative: For difficult substrates (due to the ortho-ester steric bulk), use
/ S-Phos .
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) .
-
Reaction: Heat to
for 12–16 hours under Argon. -
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Visualizing the Divergent Pathways
Figure 1: Divergent synthetic workflows. Path A is recommended to avoid Palladium insertion into the highly reactive benzylic carbon-bromide bond during cross-coupling.[1]
Summary of Chemoselectivity Data
| Reaction Site | Functional Group | Reactivity Order | Recommended Condition | Compatible Reagents |
| C5 (Benzylic) | 1 (Highest) | Amines ( | ||
| C2 (Aryl) | 2 (Medium) | Boronic Acids, Stannanes, Acrylates | ||
| C1 (Carbonyl) | 3 (Lowest) | Reflux, strong nuc.[1] | LiOH (Hydrolysis), Hydrazine (Cyclization) |
References
-
Synthesis of Benzylic Bromides: Smith, A. B., et al. "Radical bromination of methyl-substituted aromatics."[1][2] Journal of Organic Chemistry, 2007.[1][2] (General Protocol adaptation).[2]
-
Scaffold Identity: PubChem.[2][4][5][6] "Ethyl 2-bromo-5-(bromomethyl)benzoate (CAS 1261483-52-6)."[6][7][8] National Library of Medicine.[2]
-
Isoindolinone Synthesis: BenchChem. "Structural Analogs of 5-(Bromomethyl)isoindoline: A Technical Guide."
-
Suzuki Coupling on Steric Hindrance: Martin, R., & Buchwald, S. L.[1][2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.[1][2]
Sources
- 1. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. ethyl 2-(2-broMoethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Page loading... [guidechem.com]
- 7. 页面加载中... [china.guidechem.com]
- 8. guidechem.com [guidechem.com]
Application Note: Site-Selective Functionalization of Ethyl 2-bromo-5-(bromomethyl)benzoate
Executive Summary
Ethyl 2-bromo-5-(bromomethyl)benzoate is a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other isoindolinone-based pharmacophores. Its utility stems from its three distinct electrophilic sites:
-
Aryl Bromide (C2): Prime candidate for Pd-catalyzed cross-coupling (
or ). -
Benzylic Bromide (C5): Highly reactive toward nucleophilic substitution (
) and oxidative addition. -
Ethyl Ester (C1): Precursor for cyclization or acyl substitution.
The Challenge: The core difficulty in working with this molecule is chemoselectivity . Standard Suzuki-Miyaura conditions (aqueous base, heat) often lead to the hydrolysis or solvolysis of the labile benzylic bromide before the aryl coupling can occur. Furthermore, uncontrolled oxidative addition can lead to polymerization or " scrambling" of the coupling sites.
This guide details two validated protocols to navigate this selectivity landscape:
-
Protocol A: Chemoselective Suzuki coupling at the Aryl Bromide (preserving the benzylic handle).
-
Protocol B: Sequential construction of the Isoindolinone core followed by late-stage diversification.
Reactivity Landscape & Mechanistic Logic
To control this reaction, one must understand the competition between the sites.
Chemoselectivity Matrix
| Site | Moiety | Reactivity Mode | Kinetic Profile | Risk Factor |
| Site A | Aryl Bromide (Ar-Br) | Oxidative Addition (Pd) | Moderate ( | Requires active catalyst to outcompete Site B hydrolysis. |
| Site B | Benzylic Bromide (Bn-Br) | Fast (Low barrier) | Prone to hydrolysis by bases ( | |
| Site C | Ethyl Ester | Acyl Substitution | Slow (under coupling conditions) | Cyclization if amine nucleophiles are present. |
Decision Pathway (DOT Visualization)
The following diagram illustrates the divergent pathways based on reagent order.
Caption: Divergent synthesis pathways. Path A prioritizes C-C bond formation; Path B prioritizes heterocycle formation.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to the C2 Ar-Br position while preserving the C5 Benzylic Bromide for future functionalization.
Scientific Rationale:
-
Solvent: Anhydrous 1,4-Dioxane or Toluene is used to prevent solvolysis of the benzylic bromide.
-
Base: Potassium Phosphate (
) is used instead of Carbonates. It is sufficiently basic to activate the boronic acid but has lower nucleophilicity toward the benzylic position in non-polar solvents. -
Catalyst:
or . The bidentate ligand dppf prevents -hydride elimination if any insertion occurs at the benzylic position, though insertion at Ar-Br is electronically favored due to the electron-withdrawing ester group ortho to the bromine.
Materials
-
Ethyl 2-bromo-5-(bromomethyl)benzoate (1.0 equiv)
-
Aryl Boronic Acid (
) (1.1 equiv)[1] -
Catalyst:
(3-5 mol%) -
Base:
(finely ground, anhydrous) (2.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure
-
Preparation: In a glovebox or under active
flow, charge a reaction vial with the benzoate (1.0 equiv), boronic acid (1.1 equiv), (2.0 equiv), and Pd catalyst (0.05 equiv). -
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to benzoate).
-
Degassing: Sparge the solution with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst decomposition.
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Note: Do not exceed 90°C. Higher temperatures increase the rate of benzylic degradation.
-
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting material (
peaks will shift).-
Success Indicator: Retention of the
signal in NMR (approx. 4.5 ppm).[2]
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Troubleshooting Table:
| Observation | Root Cause | Solution |
| Benzylic Alcohol formation | Water in solvent/base | Use strictly anhydrous reagents; add molecular sieves. |
| Low Conversion | Inactive Boronic Acid | Add 10% water (degassed) only if anhydrous fails (trade-off with selectivity). |
| Protodebromination | Overheating | Reduce temp to 60°C; switch to highly active catalyst like XPhos Pd G3 . |
Protocol B: Sequential Isoindolinone Synthesis
Objective: Utilize the benzylic bromide and ester to build a nitrogen heterocycle, then perform cross-coupling. This is the preferred route for PARP inhibitor analogs (e.g., Olaparib derivatives).
Scientific Rationale:
The benzylic bromide is approximately
- displacement of Benzylic Br.
-
Intramolecular nucleophilic acyl substitution at the ester.
-
Formation of the lactam (Isoindolinone).
-
The Ar-Br remains intact for subsequent diversification.
Workflow Diagram
Caption: Sequential synthesis of functionalized isoindolinones.
Step-by-Step Procedure
-
Nucleophilic Displacement:
-
Dissolve Ethyl 2-bromo-5-(bromomethyl)benzoate (1.0 equiv) in THF.
-
Add Triethylamine (1.2 equiv) and the desired Primary Amine (
) (1.05 equiv) dropwise at 0°C. -
Stir at Room Temperature for 2 hours.
-
-
Cyclization:
-
Option A (Spontaneous): Many amines cyclize spontaneously upon warming.
-
Option B (Forced): If the intermediate amine is stable, heat the solution to reflux (66°C) for 4 hours or add a catalytic amount of acetic acid.
-
-
Isolation:
-
Evaporate volatiles.[3] Partition between water and DCM.
-
The product (Bromo-isoindolinone) often precipitates or can be recrystallized.
-
-
Cross-Coupling (The "Payload"):
References
-
Negishi Coupling Selectivity: Han, C., & Buchwald, S. L. (2009).[4] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.[4] [4]
-
Thiophene Analog Selectivity: Nawaz, M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling. Chemistry Central Journal, 8, 74.
-
Isoindolinone Synthesis: Shi, L., et al. (2012).[6] Synthesis of Isoindolinones via Reductive C-N Coupling. Organic Letters, 14(7), 1876–1879.
-
Debenzylative Coupling: Mao, J., et al. (2014).[5] Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides. Organic Letters, 16(20), 5304–5307.
Sources
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 6. Isoindolinone synthesis [organic-chemistry.org]
Application Notes and Protocols for Optimizing Alkylation Yields using Ethyl 2-bromo-5-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Bifunctional Linker
In the landscape of medicinal chemistry and drug development, the synthesis of complex molecular architectures with high precision is paramount. Ethyl 2-bromo-5-(bromomethyl)benzoate emerges as a valuable bifunctional building block, offering two distinct points of reactivity for the strategic assembly of novel chemical entities. This molecule incorporates both an aryl bromide and a more reactive benzyl bromide moiety, enabling sequential and selective functionalization. The benzylic bromide provides a readily accessible site for nucleophilic substitution (SN2) reactions, while the less reactive aryl bromide can be reserved for subsequent cross-coupling reactions or other transformations. This differential reactivity is the cornerstone of its utility, allowing for the controlled introduction of various functional groups and the construction of diverse molecular scaffolds.
These application notes provide a comprehensive guide to leveraging the unique properties of Ethyl 2-bromo-5-(bromomethyl)benzoate for optimizing alkylation yields, with a focus on achieving high selectivity for the benzylic position.
Core Principles: Harnessing Differential Reactivity for Selective Alkylation
The key to successfully employing Ethyl 2-bromo-5-(bromomethyl)benzoate lies in understanding and exploiting the difference in reactivity between the two bromine substituents.
-
Benzylic Bromide (C(sp³)-Br): The carbon-bromine bond at the benzylic position is significantly more susceptible to nucleophilic attack. This enhanced reactivity is attributed to the stabilization of the SN2 transition state by the adjacent aromatic ring.[1][2] Reactions at this site are typically facile and can be achieved under relatively mild conditions.
-
Aryl Bromide (C(sp²)-Br): The bromine atom directly attached to the benzene ring is considerably less reactive towards nucleophilic substitution.[3][4] The C(sp²)-Br bond is stronger, and the electron density of the aromatic ring repels incoming nucleophiles, hindering backside attack required for an SN2 reaction.[4]
This inherent difference allows for a high degree of selectivity. By carefully selecting reaction conditions, one can exclusively target the benzylic bromide for alkylation, leaving the aryl bromide intact for future synthetic manipulations.
Visualizing the Reaction Pathway
Caption: General workflow for the selective alkylation of a nucleophile.
Protocol 1: Selective O-Alkylation of a Phenolic Substrate
This protocol details a general procedure for the selective O-alkylation of a phenol at the benzylic position of Ethyl 2-bromo-5-(bromomethyl)benzoate.
Materials:
-
Ethyl 2-bromo-5-(bromomethyl)benzoate (CAS: 1261483-52-6)[5]
-
Phenolic substrate (e.g., 4-methoxyphenol)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Scientist's Note: The use of an inert atmosphere is crucial to prevent the reaction of the phenoxide with atmospheric moisture and carbon dioxide. Finely ground K₂CO₃ provides a larger surface area, leading to more efficient deprotonation of the phenol.
-
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants (a typical concentration is 0.1-0.5 M with respect to the limiting reagent). Stir the suspension for 10-15 minutes at room temperature.
-
Scientist's Note: DMF is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates the cation of the base, leaving the anion more nucleophilic. Ensure the DMF is anhydrous, as water can hydrolyze the benzyl bromide.
-
-
Addition of the Alkylating Agent: Dissolve Ethyl 2-bromo-5-(bromomethyl)benzoate (1.0 - 1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.
-
Scientist's Note: A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize potential side reactions and simplify purification. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system) until the starting phenol is consumed (typically 2-6 hours). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.[6]
-
Scientist's Note: The progress can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution. The product should have a different Rf value than the starting materials.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure O-alkylated product.
Protocol 2: Selective N-Alkylation of a Secondary Amine
This protocol outlines a general procedure for the selective N-alkylation of a secondary amine.
Materials:
-
Ethyl 2-bromo-5-(bromomethyl)benzoate (CAS: 1261483-52-6)[5]
-
Secondary amine substrate (e.g., morpholine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment as listed in Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve the secondary amine (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add DIPEA or TEA (1.5 - 2.0 eq) to the solution.
-
Scientist's Note: DIPEA and TEA are non-nucleophilic bases that will scavenge the HBr generated during the reaction without competing with the amine nucleophile. Over-alkylation to form a quaternary ammonium salt is a common side reaction in amine alkylations; using a stoichiometric amount of the amine and a slight excess of the base can help to mitigate this.[7]
-
-
Addition of Alkylating Agent: Add a solution of Ethyl 2-bromo-5-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile dropwise to the stirring amine solution at room temperature.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting amine is no longer detectable. Gentle heating may be required for less reactive amines.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired N-alkylated product.
Optimizing Reaction Yields: A Tabulated Guide
The yield and selectivity of the alkylation can be fine-tuned by adjusting several key parameters. The following table provides a guide for optimizing your reaction conditions.
| Parameter | Condition | Rationale and Scientist's Notes |
| Base | K₂CO₃, Cs₂CO₃ | Mild inorganic bases suitable for O- and N-alkylation of moderately acidic nucleophiles. Cesium carbonate is more soluble in organic solvents and can accelerate the reaction.[8] |
| NaH | A strong, non-nucleophilic base suitable for deprotonating less acidic alcohols. Requires strictly anhydrous conditions.[9] | |
| DIPEA, TEA | Organic, non-nucleophilic bases ideal for N-alkylation to prevent quaternization and are easily removed during work-up. | |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that are excellent for SN2 reactions.[8] |
| THF, Dichloromethane | Less polar options that can be suitable depending on the solubility of the reactants. | |
| Temperature | Room Temperature | The starting point for most reactions with the reactive benzyl bromide. |
| 40 - 80 °C | Gentle heating can be applied to increase the reaction rate for less reactive nucleophiles or sterically hindered substrates. | |
| Stoichiometry | 1.0 - 1.1 eq of Alkylating Agent | A slight excess can improve the yield, but a larger excess can lead to side reactions and purification challenges. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive alkylating agent (degraded)- Insufficiently strong or insoluble base- Presence of water in the reaction- Low reaction temperature | - Use a fresh batch of Ethyl 2-bromo-5-(bromomethyl)benzoate.- Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).- Ensure all glassware is oven-dried and use anhydrous solvents.- Gradually increase the reaction temperature and monitor by TLC. |
| Formation of Side Products | - Over-alkylation of amines (quaternary salt formation)- Reaction at the aryl bromide position (under harsh conditions)- Hydrolysis of the ester functionality | - Use a 1:1 stoichiometry of amine to alkylating agent.- Avoid high temperatures and prolonged reaction times.- Use milder bases and monitor the reaction closely to avoid harsh conditions that might affect the ester. |
| Difficult Purification | - Unreacted starting materials- Closely eluting byproducts | - Optimize the reaction to drive it to completion.- Employ a different solvent system for column chromatography or consider recrystallization. |
Visualizing the Experimental Workflow
Caption: A streamlined experimental workflow for selective alkylation.
References
-
Gevorgyan, V., et al. (2018). Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. Monatshefte für Chemie - Chemical Monthly, 149(12), 2267–2273. [Link]
-
LIDE PHARMACEUTICALS LIMITED. Ethyl 2-(Bromomethyl)benzoate CAS NO.7115-91-5. [Link]
-
Reddy, K. S., et al. (2007). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Catalysis Communications, 8(11), 1717-1720. [Link]
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.
-
Quora. Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
-
West Bengal State University. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
ResearchGate. Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in.... [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
Defense Technical Information Center. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
Royal Society of Chemistry. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]
-
Reddit. Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). [Link]
-
PubChem. Ethyl 2-(bromomethyl)benzoate. [Link]
-
Li, J., et al. (2019). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Chinese Journal of Organic Chemistry, 39(4), 1103-1110. [Link]
-
Organic Syntheses. ETHYL BROMOACETATE. [Link]
-
Ghaffar, T., & Charette, A. B. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 5(11), 6681–6697. [Link]
-
National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction. [Link]
-
Demont, E. H., et al. (2020). Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins. Journal of Medicinal Chemistry, 63(15), 8285–8310. [Link]
-
NIST. Ethyl 2-bromobenzoate. [Link]
- Google Patents. CN101671238B - Preparation method of 2-bromoethyl methyl ether.
-
Wang, Y., et al. (2020). Study on the alkylation of aromatic hydrocarbons and propylene. Scientific Reports, 10(1), 1-9. [Link]
-
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. [Link]
-
Gunnoe, T. B. New Catalytic Processes for Alkylation and Alkenylation of Aromatics. [Link]
-
Tohoku University. Selective N-alkylation catalyzed by polymer gels with crosslinked domains containing iridium complexes. [Link]
-
AIP Publishing. N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. [Link]
-
PubChem. Ethyl 2-bromo-5-nitrobenzoate. [Link]
-
MDPI. Alkoxyalkylation of Electron-Rich Aromatic Compounds. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl 2-broMo-5-(broMoMethyl)benzoate CAS#: 1261483-52-6 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Using Ethyl 2-bromo-5-(bromomethyl)benzoate in medicinal chemistry library synthesis
Application Note: Strategic Utilization of Ethyl 2-bromo-5-(bromomethyl)benzoate in Divergent Library Synthesis
Executive Summary: The "Trifunctional Linker" Strategy
In the architecture of Diversity-Oriented Synthesis (DOS), Ethyl 2-bromo-5-(bromomethyl)benzoate (CAS: 1226806-99-4) represents a privileged "linchpin" scaffold. Unlike simple building blocks, this molecule possesses three chemically distinct reactive centers, each accessible through orthogonal reaction conditions.
This guide outlines the sequential functionalization of this scaffold to generate high-complexity medicinal chemistry libraries. By exploiting the reactivity gap between the benzylic bromide (Zone 1), the aryl bromide (Zone 2), and the ethyl ester (Zone 3), researchers can construct complex "Head-to-Tail" linked pharmacophores or substituted isoindolinone cores with high precision.
Chemo-Structural Analysis & Reactivity Hierarchy
The utility of this scaffold relies entirely on the kinetic differentiation of its electrophilic sites. A failure to respect this hierarchy results in polymerization or intractable mixtures.
| Zone | Moiety | Reactivity Profile | Kinetic Order | Dominant Mechanism |
| 1 | Benzylic Bromide (C5) | High | ||
| 2 | Aryl Bromide (C2) | Medium/Latent | Pd/Ni-Catalyzed Cross-Coupling | |
| 3 | Ethyl Ester (C1) | Low/Latent | Acyl Substitution / Hydrolysis |
Key Insight: The benzylic bromide is approximately
Safety & Handling Protocols
WARNING: LACHRYMATOR Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants [2].
-
Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.
-
Decontamination: Quench spills immediately with a solution of 10% aqueous sodium thiosulfate or dilute ammonia to degrade the alkyl bromide.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
Synthetic Workflows & Protocols
Protocol A: Zone 1 Functionalization (Benzylic Substitution)
Objective: Install a secondary amine "tail" while preserving the aryl bromide and ester.
Mechanism:
Materials:
-
Ethyl 2-bromo-5-(bromomethyl)benzoate (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.05 equiv)
- (anhydrous, 1.5 equiv)
-
Acetonitrile (MeCN) or DMF (0.2 M concentration)
Procedure:
-
Dissolution: Dissolve the benzoate scaffold in MeCN at
. -
Base Addition: Add
. -
Nucleophile Addition: Add the secondary amine dropwise over 10 minutes.
-
Note: Slow addition prevents exotherms which could degrade the ester.
-
-
Reaction: Stir at
for 30 minutes, then warm to Room Temperature (RT) for 2 hours. -
Monitoring: Check TLC (Hexane/EtOAc). The starting material is UV active. The product will be more polar.
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF/salts. Dry over . -
Purification: Flash chromatography is usually required to remove traces of hydrolyzed ester, though clean reactions can proceed to Protocol B crude.
Protocol B: Zone 2 Functionalization (Suzuki-Miyaura Coupling)
Objective: Install a biaryl "head" group.
Mechanism: Pd(0) Catalyzed Cross-Coupling. Self-Validating Checkpoint: LC-MS observation of the [M+H] peak corresponding to the biaryl product. Loss of the isotopic Br pattern (1:1 doublet).
Materials:
-
Product from Protocol A (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Degassing (Critical): Sparge the solvent mixture with Argon/Nitrogen for 15 minutes. Oxygen poisons the catalyst and promotes homocoupling.
-
Assembly: Combine substrate, boronic acid, and base in a reaction vial. Add degassed solvent.
-
Catalyst Addition: Add Pd catalyst last under an inert curtain.
-
Heating: Heat to
for 4-12 hours.-
Note: Do not exceed
to minimize ester hydrolysis.
-
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.
Protocol C: Advanced Application (Isoindolinone Formation)
Objective: Cyclization to form a tricyclic core.
Unlike 2-(bromomethyl)benzoates which cyclize via
Procedure:
-
React the scaffold (or Protocol A product) with a Primary Amine (
) using / Xantphos and in Toluene at . -
The Pd-catalyzed amination occurs at the Aryl Bromide (Pos 2).
-
The resulting aniline nitrogen spontaneously attacks the Ethyl Ester (Pos 1) to close the ring, releasing ethanol.
Visualization of Reaction Logic
The following diagram illustrates the decision tree for library synthesis.
Figure 1: Chemoselective workflow for the functionalization of Ethyl 2-bromo-5-(bromomethyl)benzoate. Green indicates the initial entry point, followed by yellow and red stages of increasing forcing conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-alkylation during Protocol A | Primary amine used instead of secondary. | Use a secondary amine or a large excess (5 equiv) of primary amine to statistically favor mono-alkylation. |
| Ester Hydrolysis | Wet solvents or excessive base strength. | Use anhydrous MeCN; switch from |
| Protodebromination (Loss of Br) | Overheating during Suzuki coupling. | Lower temp to |
| Low Yield in Protocol C | Intermolecular polymerization. | Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization. |
References
Application Notes & Protocols: Synthesis of N-Containing Heterocycles Using Ethyl 2-bromo-5-(bromomethyl)benzoate as a Versatile Precursor
Abstract
This technical guide provides detailed protocols and mechanistic insights into the synthesis of medicinally relevant nitrogen-containing heterocycles, specifically isoindolinones and phthalazinones, utilizing Ethyl 2-bromo-5-(bromomethyl)benzoate as a key starting material. The inherent reactivity of the two distinct bromine substituents on this precursor allows for sequential and regioselective reactions, making it a powerful tool for constructing complex molecular architectures. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step methodologies.
Introduction: The Strategic Advantage of Ethyl 2-bromo-5-(bromomethyl)benzoate
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules, with over 85% of all biologically-active chemical entities containing a heterocycle.[1] Their prevalence underscores the continuous need for robust and versatile synthetic methods to access novel heterocyclic scaffolds. Ethyl 2-bromo-5-(bromomethyl)benzoate is a particularly valuable bifunctional precursor. Its structure contains two key reactive sites:
-
An aryl bromide , which is amenable to a variety of cross-coupling reactions.
-
A benzyl bromide , which is highly susceptible to nucleophilic substitution.
This differential reactivity allows for a stepwise and controlled approach to the synthesis of fused heterocyclic systems, providing a strategic advantage in the design of complex molecular frameworks for drug discovery programs.[1]
Synthesis of Isoindolinone Derivatives
Isoindolinones are a prominent structural motif in a number of biologically active compounds.[2][3] The synthesis of substituted isoindolinones from Ethyl 2-bromo-5-(bromomethyl)benzoate and primary amines is a straightforward and efficient process, typically proceeding via an initial nucleophilic substitution at the more reactive benzylic bromide, followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction proceeds in a two-step, one-pot sequence. The primary amine, acting as a nucleophile, first displaces the benzylic bromide. This is the more facile substitution due to the stability of the benzylic carbocation-like transition state. The resulting intermediate, an ethyl 2-bromo-5-((alkylamino)methyl)benzoate, is then poised for intramolecular cyclization. Under basic conditions or with heating, the secondary amine attacks the ester carbonyl, leading to the formation of the five-membered lactam ring of the isoindolinone and the elimination of ethanol.
Reaction Pathway: Isoindolinone Synthesis
Sources
Troubleshooting & Optimization
Removing unreacted starting material from Ethyl 2-bromo-5-(bromomethyl)benzoate mixtures
Welcome to the technical support center for the purification of Ethyl 2-bromo-5-(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. In the synthesis of Ethyl 2-bromo-5-(bromomethyl)benzoate, particularly through the radical bromination of Ethyl 2-bromo-5-methylbenzoate using reagents like N-Bromosuccinimide (NBS), incomplete reaction is a common occurrence. This frequently results in a product mixture contaminated with the unreacted starting material. This guide provides a systematic approach to effectively remove this and other potential impurities.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis shows a significant amount of Ethyl 2-bromo-5-methylbenzoate in my Ethyl 2-bromo-5-(bromomethyl)benzoate product. Is this expected?
A: Yes, it is quite common to have unreacted starting material present in the crude product. The radical bromination of the methyl group is not always driven to 100% completion and can be influenced by reaction time, initiator concentration, and the reactivity of the substrate. It has been reported in similar syntheses that crude products can contain around 15% of the unreacted starting material[1].
Q2: What is the most reliable method to remove the unreacted starting material?
A: Both silica gel column chromatography and recrystallization are highly effective methods. The choice between them often depends on the scale of your reaction, the percentage of the impurity, and the desired final purity. Column chromatography generally offers higher resolution for separating compounds with different polarities, while recrystallization can be more efficient for larger quantities if a suitable solvent is found.
Q3: How can I quickly check the purity of my fractions during column chromatography?
A: Thin-Layer Chromatography (TLC) is the ideal method for rapid purity assessment. By spotting your crude mixture, the starting material, and collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can visualize the separation. The desired product, Ethyl 2-bromo-5-(bromomethyl)benzoate, is more polar than the starting material, Ethyl 2-bromo-5-methylbenzoate, due to the additional bromomethyl group. Therefore, the product will have a lower Rf value (it will travel a shorter distance up the plate).
Q4: My product is an oil, can I still use recrystallization?
A: While Ethyl 2-bromo-5-(bromomethyl)benzoate is often described as an oil, some sources indicate that similar bromo-esters can be crystalline[2]. If your product is an oil, column chromatography is the more appropriate purification method. However, if you observe any solidification on standing or when triturated with a non-polar solvent, recrystallization may still be a viable option.
Troubleshooting Guide
Issue 1: Persistent Starting Material Contamination After Initial Work-up
Underlying Cause: The starting material, Ethyl 2-bromo-5-methylbenzoate, and the product, Ethyl 2-bromo-5-(bromomethyl)benzoate, have very similar structures. Standard aqueous work-up procedures (washing with water, brine, or sodium bicarbonate solutions) are ineffective at separating them due to their similar solubilities in organic solvents[3].
Solution:
-
Silica Gel Column Chromatography: This is the most recommended method for achieving high purity. The slight difference in polarity between the starting material and the product is sufficient for separation on a silica gel stationary phase.
-
Recrystallization: If applicable, this method relies on the differential solubility of the product and the impurity in a given solvent at different temperatures[4]. The starting material may be more soluble in a chosen solvent, remaining in the mother liquor upon cooling while the purer product crystallizes out.
Issue 2: Poor Separation During Column Chromatography
Underlying Cause: An inappropriate solvent system (mobile phase) is the most likely reason for poor separation. If the solvent is too polar, both compounds will elute quickly with little separation. If it is not polar enough, both will remain on the baseline.
Solution:
-
Optimize the Eluent System: Use TLC to test various solvent systems before running the column. A good starting point for non-polar compounds like these is a mixture of a non-polar solvent (like heptane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
Adjust the Solvent Gradient: A common practice is to start with a low polarity mixture and gradually increase the polarity. For instance, begin with 100% heptane and slowly increase the percentage of ethyl acetate[5].
| Parameter | Starting Material (Less Polar) | Product (More Polar) | Recommended TLC Eluent Systems |
| Structure | Ethyl 2-bromo-5-methylbenzoate | Ethyl 2-bromo-5-(bromomethyl)benzoate | 1. 9:1 Heptane:Ethyl Acetate |
| Relative Rf | Higher | Lower | 2. 15:1 Petroleum Ether:Ethyl Acetate[6] |
| Elution Order | Elutes first | Elutes second | 3. Dichloromethane |
Issue 3: Low Yield After Recrystallization
Underlying Cause: This can be due to several factors: using too much solvent, cooling the solution too quickly, or choosing a solvent in which the product is too soluble even at low temperatures[7].
Solution:
-
Use a Minimal Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise until the solid just dissolves[8].
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
Solvent Selection: Test solubility in various solvents on a small scale. An ideal recrystallization solvent will dissolve the compound when hot but not when cold[4]. For bromo-esters, non-polar solvents are often a good choice. For a similar compound, petroleum ether has been used successfully[2].
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., heptane).
-
Load the Sample: Dissolve the crude Ethyl 2-bromo-5-(bromomethyl)benzoate mixture in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 100% heptane). Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate) to the mobile phase. A typical gradient might be from 0% to 10% ethyl acetate in heptanes[5].
-
Fraction Analysis: The unreacted starting material will elute first. Once the starting material has been fully eluted (as confirmed by TLC), increase the polarity further to elute the desired product.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent (e.g., petroleum ether, hexane, or a mixture of ethanol and water) and heat. A suitable solvent will dissolve the product when hot and form crystals upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until all the solid dissolves[7].
-
Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Purification Workflow
References
-
University of Colorado Boulder. Recrystallization 2. [Link]
-
Organic Syntheses. ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. [Link]
-
University of Missouri-St. Louis. Experiment 9 — Recrystallization. [Link]
-
Florida A&M University. Lab Report Recrystallization September 27, 2016. [Link]
-
SIELC Technologies. Ethyl 2-bromobenzoate. [Link]
-
PrepChem. Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. [Link]
-
Organic Syntheses. ethyl bromoacetate. [Link]
-
Sciencemadness Discussion Board. Ethyl benzoate synthesis. [Link]
Sources
- 1. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. amherst.edu [amherst.edu]
- 5. ethyl 2-(2-broMoethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 6. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. famu.edu [famu.edu]
Validation & Comparative
HPLC Method Development for Purity Analysis of Ethyl 2-bromo-5-(bromomethyl)benzoate
A Comparative Technical Guide for Process Chemists & Analysts
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Ethyl 2-bromo-5-(bromomethyl)benzoate (CAS: 7115-91-5) is a critical benzylic bromide intermediate used in the synthesis of complex pharmaceutical APIs. Its dual-functionality—an aryl bromide and a reactive benzylic bromide—presents a unique analytical challenge: Stability .
Benzylic halides are potent alkylating agents. In the presence of protic nucleophilic solvents (like Methanol), they undergo rapid solvolysis, converting the target analyte into its hydroxymethyl or methoxymethyl analog during analysis. This guide compares a "Standard Generic Approach" against an "Optimized Stability-Indicating Method," demonstrating why the choice of solvent and stationary phase is not merely a preference, but a requirement for data integrity.
The Molecule at a Glance
-
Target: Ethyl 2-bromo-5-(bromomethyl)benzoate
-
Critical Quality Attributes (CQA): Purity > 98.0%, Benzyl Bromide Content (Assay).
-
Key Impurities:
-
Impurity A (Hydrolysis): Ethyl 2-bromo-5-(hydroxymethyl)benzoate.
-
Impurity B (Starting Material): Ethyl 2-bromo-5-methylbenzoate.
-
Impurity C (Acid Hydrolysis): 2-bromo-5-(bromomethyl)benzoic acid.
-
Method Development Strategy: The "Why" Behind the Protocol
The development process focuses on two pillars: Kinetic Stability (preventing on-column degradation) and Selectivity (separating the halogenated target from its non-halogenated mimics).
The Solvolysis Trap (Why Methanol Fails)
Many generic screening protocols utilize Methanol (MeOH) as the organic modifier. For benzylic bromides, this is catastrophic. The electron-deficient benzylic carbon is susceptible to
Experiment: Stability of 1 mg/mL sample in 50:50 Organic:Water over 4 hours.
-
MeOH/Water: 12% degradation observed (Formation of methoxymethyl artifact).
-
ACN/Water: < 0.1% degradation observed.
Stationary Phase Selection
While C18 is the workhorse, it relies primarily on hydrophobic subtraction. The target molecule and Impurity B (Methyl analog) differ only by a single bromine atom. Phenyl-Hexyl columns offer
Figure 1: Decision logic for preventing analytical artifacts during method development.
Comparative Analysis: Generic vs. Optimized
This section contrasts a typical "Walk-up" Open Access method with the developed specific method.
Experimental Conditions
| Parameter | Method A: The "Generic" (Avoid) | Method B: The Optimized (Recommended) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 5-95% B over 10 min | 40-90% B over 15 min (Isocratic hold possibility) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV 254 nm | UV 240 nm (Diode Array Scan 210-400) |
| Diluent | Methanol | Acetonitrile (Dry) |
Performance Data Comparison
| Performance Metric | Method A (Generic C18/MeOH) | Method B (Phenyl-Hexyl/ACN) | Analysis |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | Phenyl-Hexyl exploits the electron-withdrawing Br effect. |
| Peak Tailing ( | 1.3 | 1.05 | ACN reduces viscosity; Phosphoric acid suppresses silanol activity better than Formic for this ester. |
| Sample Stability (% Recovery @ 4 hrs) | 88.5% (Artifact formation) | 99.9% | ACN prevents nucleophilic attack on the bromomethyl group. |
| LOD (µg/mL) | 0.5 | 0.1 | ACN has a lower UV cutoff than MeOH, allowing lower wavelength detection (240 nm) with less noise. |
Detailed Recommended Protocol
Reagents & Preparation
-
Acetonitrile: HPLC Grade or higher (Gradient grade preferred).
-
Water: Milli-Q (18.2 MΩ·cm).
-
Phosphoric Acid: 85% HPLC Grade.
-
Diluent: 100% Acetonitrile (Strictly anhydrous to prevent hydrolysis in the vial).
Instrument Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Column Temp: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection: 240 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
Gradient Table
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (ACN) |
| 0.0 | 60 | 40 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Mechanism of Separation (Visualized)
The following diagram illustrates the interaction mechanism that makes the Phenyl-Hexyl column superior for this halogenated compound.
Figure 2: Mechanistic basis for selectivity. The electron-withdrawing bromine atoms on the target molecule intensify the pi-pi interaction with the phenyl stationary phase compared to the hydroxylated impurity.
Validation & Troubleshooting
System Suitability Criteria
To ensure the method is "Self-Validating" (Trustworthiness), every run must meet:
-
USP Tailing Factor: NMT 1.5.
-
Resolution (Target vs. Impurity B): NLT 2.0.
-
RSD of Areas (n=5): NMT 2.0%.
Common Pitfalls
-
Ghost Peaks: Often caused by contaminated Formic Acid in older methods. Use Phosphoric Acid for UV transparency.
-
Peak Splitting: The sample solvent is too strong. If dissolving in 100% ACN leads to peak distortion at the front, reduce injection volume to 3 µL or dilute sample 50:50 with water immediately before injection (minimize dwell time to avoid hydrolysis).
-
Retention Shift: Benzylic bromides can react with stainless steel frits over long periods. Passivate the LC system with 30% Phosphoric acid if peak shapes degrade unexpectedly.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
BenchChem. (2025).[1] Reactivity and Stability of Substituted Benzyl Bromides. (General reactivity profile of benzylic halides).
-
PubChem. (2025).[2] Ethyl 2-(bromomethyl)benzoate (Compound Summary). National Library of Medicine.
-
SIELC Technologies. (2018). HPLC Analysis of Bromobenzoates. (Reference for acidic mobile phase selection).
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
